9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazole-2-thione
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Overview
Description
“9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and thiochromene precursors. Key steps may involve:
Cyclization reactions: to form the thiochromene core.
Thiazole ring formation: through condensation reactions.
Thione introduction: via sulfurization reactions.
Industrial Production Methods
Industrial production methods would likely focus on optimizing the yield and purity of the compound. This could involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Scalable reaction conditions: to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiochromene or thiazole rings.
Reduction: Reduction reactions could target the thione group, potentially converting it to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic ring or heterocyclic structures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced heterocycles.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacological studies: Investigated for potential therapeutic properties.
Biochemical probes: Used to study biological pathways and interactions.
Medicine
Drug development: Explored for its potential as a lead compound in drug discovery.
Diagnostic agents: Potential use in imaging or diagnostic applications.
Industry
Materials science: Used in the development of new materials with specific properties.
Chemical manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Binding to active sites and preventing substrate interaction.
Receptor modulation: Altering receptor activity to produce a biological response.
Comparison with Similar Compounds
Similar Compounds
Thiochromenes: Compounds with a similar thiochromene core.
Thiazoles: Compounds containing the thiazole ring.
Phenyl derivatives: Compounds with a substituted phenyl ring.
Uniqueness
“9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of aromatic, heterocyclic, and sulfur-containing groups sets it apart from other compounds.
Properties
Molecular Formula |
C18H19NOS3 |
---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-ene-6-thione |
InChI |
InChI=1S/C18H19NOS3/c1-20-12-6-4-9(5-7-12)13-14-10-2-3-11(8-10)15(14)22-17-16(13)23-18(21)19-17/h4-7,10-11,13-15H,2-3,8H2,1H3,(H,19,21) |
InChI Key |
SOLFGTIEYURABM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=S)N5 |
Origin of Product |
United States |
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